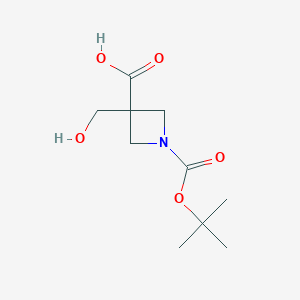1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid
CAS No.: 1778734-52-3
Cat. No.: VC5026125
Molecular Formula: C10H17NO5
Molecular Weight: 231.248
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1778734-52-3 |
|---|---|
| Molecular Formula | C10H17NO5 |
| Molecular Weight | 231.248 |
| IUPAC Name | 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H17NO5/c1-9(2,3)16-8(15)11-4-10(5-11,6-12)7(13)14/h12H,4-6H2,1-3H3,(H,13,14) |
| Standard InChI Key | CUNYFDNZNOYYMD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)(CO)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with both a hydroxymethyl (-CH2OH) group and a carboxylic acid (-COOH) group. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which enhances stability during synthetic manipulations . The molecular formula is C10H17NO5, with a molecular weight of 231.25 g/mol .
Key Structural Features:
-
Azetidine core: Confers ring strain, influencing reactivity in nucleophilic substitutions and cycloadditions.
-
Boc protection: Moderates the basicity of the nitrogen atom and prevents undesired side reactions .
-
Hydroxymethyl-carboxylic acid motif: Provides sites for esterification, amidation, and other functionalizations .
Physicochemical Characteristics
Data collated from supplier specifications and experimental studies reveal the following properties :
| Property | Value |
|---|---|
| Melting Point | Not explicitly reported |
| Boiling Point | Decomposes before boiling |
| Density | ~1.2 g/cm³ (estimated) |
| Solubility | Soluble in DMSO, sparingly in water |
| Storage Conditions | 2–8°C; sealed, dry environment |
| pKa (Carboxylic acid) | ~4.2 (predicted) |
The compound’s limited aqueous solubility necessitates the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) for laboratory handling . Its stability under refrigeration (-20°C to -80°C) for up to six months makes it suitable for long-term storage in research settings .
Synthesis and Production
Established Synthetic Routes
The synthesis of 1-(tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid typically begins with functionalized azetidine precursors. A gram-scale method reported by Ji et al. (2018) involves the use of 1-azabicyclo[1.1.0]butane as a key intermediate :
-
Halogenation: Reaction of 1-azabicyclo[1.1.0]butane with iodine or bromine yields 3-haloazetidines.
-
Boc Protection: Treatment with di-tert-butyl dicarbonate introduces the Boc group at the nitrogen atom.
-
Hydroxymethylation: Alkaline hydrolysis of intermediate esters or iodides generates the hydroxymethyl substituent .
An alternative approach starts with tert-butyl 3-iodoazetidine-1-carboxylate, which undergoes acetoxylation followed by saponification to install the carboxylic acid group .
Optimization Challenges
-
Ring Strain Mitigation: The azetidine ring’s inherent strain necessitates careful control of reaction temperatures to prevent ring-opening side reactions .
-
Selective Functionalization: Achieving regioselective modification at the 3-position requires precise stoichiometry and catalysts .
Applications in Organic Synthesis and Drug Development
Role in Antibody-Drug Conjugates (ADCs)
The compound’s hydroxymethyl group serves as a non-cleavable linker in ADCs, connecting cytotoxic payloads to monoclonal antibodies. This linkage ensures stability in systemic circulation while enabling targeted drug release within tumor microenvironments .
Utility in PROTAC Design
As a PROTAC linker, the compound’s dual functionality (hydroxymethyl and carboxylic acid) allows simultaneous conjugation of E3 ubiquitin ligase ligands and target protein binders. This facilitates the formation of ternary complexes, inducing proteasomal degradation of disease-associated proteins .
Peptide Mimetics and Bioisosteres
The azetidine ring acts as a bioisostere for proline in peptide analogs, offering improved metabolic stability and conformational rigidity. Recent studies highlight its use in angiotensin-converting enzyme (ACE) inhibitors and kinase modulators .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C in sealed desiccator |
| Solvent Compatibility | DMSO, DMA, DMF (avoid alcohols) |
| Inert Atmosphere | Argon or nitrogen for sensitive reactions |
Suppliers emphasize that the compound is intended for research use only, with no clinical or veterinary applications approved .
Recent Advances and Future Directions
Novel Synthetic Methodologies
Recent innovations include photoredox-catalyzed functionalization of the azetidine ring, enabling C–H activation without pre-functionalization . Such methods reduce synthetic steps and improve yields for scale-up production.
Emerging Therapeutic Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume